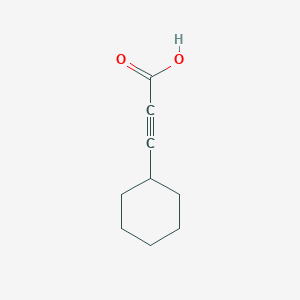

3-Cyclohexylpropiolic acid

描述

属性

IUPAC Name |

3-cyclohexylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRBXDYETYBRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463994 | |

| Record name | 3-Cyclohexylpropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-27-7 | |

| Record name | 3-Cyclohexylpropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOHEXYLPROPIOLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Route Summary

The method consists of two main steps:

Oxidation of Cinnamic Acid in Alkaline Solution:

- Cinnamic acid is oxidized in an alkaline medium (3%-6% sodium hydroxide or potassium hydroxide solution).

- A silver-carbon catalyst (containing 70% silver and 30% activated carbon) is used.

- Oxygen or air is bubbled through the reaction mixture at 30–60°C.

- The oxidation reaction time ranges from 0.5 to 3 hours.

- After oxidation, the silver-carbon catalyst is filtered out, yielding a cinnamate mixed solution.

Hydrogenation of Cinnamate Mixed Solution:

- The oxidation liquid is directly subjected to hydrogenation without further purification.

- Ruthenium on carbon catalyst (3%-5% Ru by mass) is used.

- Hydrogen gas is passed through at 2 MPa pressure and 120–140°C temperature.

- Hydrogenation duration is typically 2–6 hours until hydrogen consumption ceases.

- Post-hydrogenation, the catalyst is filtered off.

- The filtrate is acidified to pH 2–3 using sulfuric or hydrochloric acid.

- The organic layer is separated, dried over anhydrous sodium sulfate, and 3-Cyclohexylpropiolic acid is obtained.

Reaction Conditions and Yields

| Step | Conditions | Parameters | Result/Yield |

|---|---|---|---|

| Oxidation | Alkaline solution (NaOH or KOH 3%-6%) | Temp: 30–60°C, Time: 0.5–3 h | Complete cinnamic acid conversion; filtrate is cinnamate solution |

| Catalyst (oxidation) | Silver-carbon (70% Ag, 30% C) | Catalyst: 0.1–0.3 mass ratio to cinnamic acid | Efficient oxidation |

| Gas | Oxygen or Air | Flow: 1–2 L/min (O2), 2.5 L/min (air) | Sustained oxidation |

| Hydrogenation | Hydrogen gas, Ru/C catalyst (3%-5% Ru) | Temp: 120–140°C, Pressure: 2 MPa, Time: 2–6 h | Hydrogenation to this compound |

| Acidification | H2SO4 or HCl | pH 2–3 | Isolation of acid product |

| Yield | - | - | 86.8% to 92.5% total yield; purity up to 97.5% (GC) |

Representative Experimental Data

| Embodiment | Oxidation Conditions | Hydrogenation Conditions | Yield (%) | Purity (GC) | Product Amount (g) |

|---|---|---|---|---|---|

| 1 | NaOH 6 g in 160 g water, 40°C, O2 1.5 L/min, 1h drip + 1h reaction | Ru/C 0.8 g, 2 MPa H2, 125°C, 4 h | 90 | 96.5% | 16.6 |

| 2 | Same as 1 but air 2.5 L/min | Same as 1 | 86.8 | 96% | 16 |

| 3 | NaOH 24 g in 600 g water, 40°C, O2 2 L/min, 1.5h drip + 1h reaction | Ru/C 3.2 g, 2 MPa H2, 125°C, 5 h | 92.5 | 97.5% | 67.5 |

Advantages of This Method

- Mild reaction conditions (moderate temperature and pressure).

- Use of inexpensive raw materials (cinnamic acid).

- Direct use of oxidation liquid in hydrogenation without intermediate purification reduces cost and complexity.

- High total yield (above 90% in optimized conditions).

- High purity product confirmed by mass spectrometry and NMR.

Other Preparation Methods (Patent CN102140061B)

This patent describes a general preparation method of cycloalkylpropionic acids, which can be adapted for this compound synthesis. Key points include:

- Use of cycloalkanone derivatives as starting materials.

- Reaction in suitable solvents with amines (e.g., pyrrolidine, morpholine) as catalysts or reagents.

- Hydrogenation and reduction steps under controlled conditions.

- Use of palladium or other metal catalysts for reduction.

- Reflux and other standard organic synthesis techniques.

While this method is more general and applicable to various cycloalkylpropionic acids, it is noted that it may involve harsher conditions and less readily available raw materials compared to the method described in section 2.

Comparative Analysis of Preparation Methods

| Feature | Oxidation-Hydrogenation (CN109824502A) | Cycloalkanone Route (CN102140061B) |

|---|---|---|

| Starting Material | Cinnamic acid | Cycloalkanone derivatives |

| Catalyst Types | Silver-carbon (oxidation), Ru/C (hydrogenation) | Palladium or other metal catalysts |

| Reaction Conditions | Mild (30–60°C oxidation, 120–140°C hydrogenation) | Potentially harsher, reflux conditions |

| Purification | Minimal; direct use of oxidation liquid | Requires more purification steps |

| Yield | High (up to 92.5%) | Variable, generally lower due to complexity |

| Cost and Availability | Lower cost, raw materials readily available | Higher cost, raw materials less accessible |

| Industrial Applicability | High, due to simplicity and cost-effectiveness | Moderate, more complex processing |

Summary of Research Findings

- The oxidation of cinnamic acid in alkaline media using silver-carbon catalyst followed by ruthenium-catalyzed hydrogenation is an efficient and cost-effective method for preparing this compound.

- The process benefits from mild reaction conditions, high yields, and minimal purification requirements.

- Alternative methods involving cycloalkanone precursors and metal-catalyzed reductions exist but may be less practical due to harsher conditions and higher costs.

- The direct use of oxidation liquid in hydrogenation without intermediate treatment is a significant advancement, reducing synthesis cost and complexity.

- Analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance confirm the high purity and correct structure of the synthesized this compound.

化学反应分析

Types of Reactions: 3-Cyclohexylpropiolic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexylpropiolic acid derivatives.

Reduction: Reduction reactions can convert it into cyclohexylpropionic acid.

Substitution: It can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Cyclohexylpropiolic acid derivatives.

Reduction: Cyclohexylpropionic acid.

Substitution: Halogenated cyclohexylpropiolic acid derivatives.

科学研究应用

Pharmaceutical Intermediates

3-Cyclohexylpropiolic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in developing new medications targeting various diseases. For instance, it can be used to synthesize specific triazole derivatives that have shown biological activity .

Polymer Chemistry

The compound's reactivity allows it to participate in polymerization reactions, making it a valuable building block in creating new materials. It can be polymerized to produce poly(cyclohexylpropionic acid), which may exhibit desirable physical properties for applications in biodegradable plastics and coatings .

Flavor and Fragrance Industry

This compound is also noted for its applications in the fragrance industry, where it serves as a precursor for synthesizing various aromatic compounds. Its derivatives are incorporated into formulations for perfumes and flavorings due to their pleasant scent profiles .

Case Study 1: Synthesis Optimization

A study demonstrated an optimized synthetic route for producing this compound from cinnamic acid using green chemistry principles. The researchers achieved a significant reduction in waste and improved yield by employing mild reaction conditions and recyclable catalysts .

Case Study 2: Polymer Development

Research focused on developing biodegradable polymers from this compound showed promising results. The polymers exhibited mechanical properties comparable to traditional plastics while being environmentally friendly, highlighting the potential of this compound in sustainable materials science .

作用机制

The mechanism of action of 3-Cyclohexylpropiolic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

3-Cyclohexylalanine

- CAS : 1030593-93-1

- Molecular Formula: C₉H₁₇NO₂

- Key Features: Structurally analogous but includes an α-amino group instead of a carboxylic acid, making it a non-proteinogenic amino acid. Used in peptide synthesis and biochemical studies due to its chiral center (R/S configurations available) .

- Comparison: The amino group enhances solubility in polar solvents compared to 3-cyclohexylpropionic acid. Pharmacological applications differ significantly, focusing on enzyme inhibition or receptor modulation rather than industrial synthesis.

3-Cyclopentylpropionic Acid

- CAS : 140-77-2

- Molecular Formula : C₈H₁₄O₂

- Key Features :

- Safety data indicate stricter handling requirements due to higher reactivity in esterification reactions .

3-Cyclohex-3-enylpropionic Acid

- Molecular Weight : 154.10 g/mol

- Key Features :

- Comparison :

- The double bond introduces conjugation, altering electronic properties and reactivity.

- Demonstrated pharmacological utility absent in the saturated analog (3-cyclohexylpropionic acid).

(E)-3-Cyclohexylacrylic Acid

- CAS : 4484-35-9

- Molecular Formula : C₉H₁₄O₂

- Key Features: Unsaturated analog with a propenoic acid backbone .

- Comparison :

- The α,β-unsaturated system increases electrophilicity, making it reactive in Michael addition reactions.

- Lower thermal stability compared to the fully saturated 3-cyclohexylpropionic acid.

3-(2-Oxocyclohexyl)propanoic Acid

- CAS : 2275-26-5

- Molecular Formula : C₉H₁₄O₃

- Key Features :

- Comparison: The oxo group enhances polarity, improving solubility in aprotic solvents. Potential for tautomerism and keto-enol transitions, unlike 3-cyclohexylpropionic acid.

Data Tables

Table 1: Structural and Physical Properties

生物活性

3-Cyclohexylpropiolic acid, a compound with the chemical formula C9H14O2, is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique biological activities and potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound is synthesized through various methods, including oxidation and hydrogenation processes. The synthesis typically involves the reaction of cinnamic acid under specific conditions to yield high purity (up to 90%) without extensive post-treatment processes .

Biological Activity

1. Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Oral Bioavailability : It has been shown to facilitate the oral delivery of sodium cromolyn in animal models, enhancing its bioavailability through improved membrane permeation .

- Substrate Activity : The compound displays activity toward both dicarboxylic and aromatic substrates, suggesting potential roles in various metabolic pathways .

2. Lipophilicity and Absorption

The lipophilicity of this compound is crucial for its absorption properties. Studies have indicated favorable predictions for human intestinal absorption and permeability across biological membranes, making it a candidate for further pharmacokinetic evaluations .

Case Studies

Case Study 1: Oral Delivery Enhancement

A study focusing on the oral delivery of sodium cromolyn demonstrated that the incorporation of this compound significantly improved drug absorption in rat models. The results indicated that the compound acts as a permeation enhancer, thereby increasing the bioavailability of poorly soluble drugs .

Case Study 2: Antiproliferative Activity

In another investigation, derivatives of this compound were evaluated for their antiproliferative activity against cancer cell lines. The study highlighted that certain derivatives exhibited notable effects on cell proliferation, suggesting that modifications to the cyclohexyl group could enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9773) |

| Blood-Brain Barrier | Moderate (0.9222) |

| Caco-2 Permeability | Moderate (0.7199) |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclohexylpropionic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 3-cyclohexylpropionic acid typically involves catalytic hydrogenation of unsaturated precursors or alkylation of cyclohexane derivatives. For example, cyclohexylpropionyl chloride can be synthesized via reaction with thionyl chloride, followed by hydrolysis under controlled pH to yield the acid . Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or ethanol) is critical for maximizing yield (>85%) and minimizing side products like cyclohexene derivatives .

Q. How should researchers characterize the purity of 3-cyclohexylpropionic acid for regulatory compliance?

- Methodological Answer : Purity validation requires a combination of chromatographic (HPLC/GC with C18 columns) and spectroscopic methods (FT-IR, NMR). For instance, -NMR should confirm the absence of cyclohexene protons (δ 5.0–5.5 ppm) and validate the propionic acid moiety (δ 2.3–2.5 ppm for CH groups) . Compliance with pharmacopeial standards (USP/EP) necessitates residual solvent analysis via headspace GC-MS, focusing on limits for dichloromethane (<600 ppm) and ethanol (<5000 ppm) .

Q. What solubility properties are critical for formulating 3-cyclohexylpropionic acid in aqueous buffers?

- Methodological Answer : The compound exhibits limited aqueous solubility (~10 g/L at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). For biological assays, pre-dissolution in DMSO followed by dilution in PBS (pH 7.4) is recommended to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

Advanced Research Questions

Q. How do steric effects of the cyclohexyl group influence the reactivity of 3-cyclohexylpropionic acid in esterification reactions?

- Methodological Answer : The bulky cyclohexyl group imposes steric hindrance, slowing nucleophilic attack in esterification. Kinetic studies using HSO-catalyzed reactions with methanol show a 30% reduction in reaction rate compared to linear-chain propionic acids. Computational modeling (DFT at B3LYP/6-31G* level) corroborates increased activation energy (~5 kcal/mol) due to torsional strain .

Q. What analytical strategies resolve contradictions in stability data for 3-cyclohexylpropionic acid under oxidative conditions?

- Methodological Answer : Conflicting reports on oxidative stability arise from trace metal impurities (e.g., Fe) accelerating degradation. Accelerated stability testing (40°C/75% RH) with EDTA chelation shows <2% degradation over 6 months, whereas unchelated samples degrade >10%. LC-MS analysis identifies primary degradation products as cyclohexene derivatives and ketones .

Q. How can researchers validate analytical methods (AMV) for 3-cyclohexylpropionic acid in complex matrices like pharmaceutical intermediates?

- Methodological Answer : Method validation requires:

- Specificity : Spike-and-recovery tests in ceftriaxone synthesis intermediates (e.g., 7-ACA) to confirm no matrix interference .

- Linearity : Calibration curves (1–100 µg/mL) with R > 0.998 .

- Accuracy : 95–105% recovery in triplicate analyses .

- Robustness : pH (±0.5) and column temperature (±5°C) variations must retain resolution (R > 2.0) .

Q. What mechanistic pathways explain the formation of 3-cyclohexyl-2-oxopropanoic acid as a byproduct during synthesis?

- Methodological Answer : Oxidative side reactions during catalytic hydrogenation (Pd/C, H) generate 3-cyclohexyl-2-oxopropanoic acid via partial oxidation of the propionic acid chain. Isotopic labeling (-HO) confirms oxygen incorporation from solvent, suggesting a radical-mediated pathway. Mitigation requires strict anaerobic conditions and catalyst pre-reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。